

Fmoc-N-Me-Arg(Pbf)-OH CAS number 913733-27-4

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Compound of Interest

Compound Name: **Fmoc-N-Me-Arg(Pbf)-OH**

Cat. No.: **B567014**

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An In-depth Technical Guide to Fmoc-N-Me-Arg(Pbf)-OH

Compound Identifier: CAS Number 913733-27-4

This technical guide provides a comprehensive overview of **Fmoc-N-Me-Arg(Pbf)-OH**, a crucial amino acid derivative for researchers, scientists, and professionals in drug development. It details the compound's properties, its application in solid-phase peptide synthesis (SPPS), and the strategic advantages of incorporating N-methylated arginine into peptide structures.

Compound Identification and Properties

Fmoc-N-Me-Arg(Pbf)-OH is a protected amino acid derivative used to incorporate N α -methylated L-arginine into peptide chains using Fmoc-based solid-phase chemistry.^[1] The molecule is engineered with specific protecting groups to ensure selective reactions during peptide synthesis.

- Fmoc (9-fluorenylmethoxycarbonyl) group: Protects the α -amine, removable under basic conditions (e.g., piperidine).^[2]
- Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group: Protects the guanidino side chain of arginine, which is labile to strong acids like trifluoroacetic acid (TFA) used in the final cleavage step.^[2]

- N-Methyl group: A modification on the α -amine that imparts unique properties to the resulting peptide.

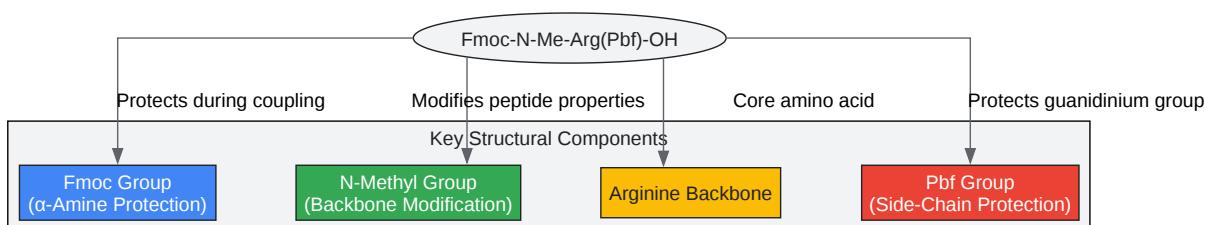
Physicochemical Data

The key quantitative properties of **Fmoc-N-Me-Arg(Pbf)-OH** are summarized below.

Property	Value
CAS Number	913733-27-4[3]
Molecular Formula	C ₃₅ H ₄₂ N ₄ O ₇ S[3]
Molecular Weight	662.8 g/mol [3]
Appearance	White to off-white powder[4][5]
Purity (HPLC)	$\geq 95.0\%$ [1][6], with some suppliers offering $\geq 98\%$ [7] or $\geq 99.5\%$ [5]
IUPAC Name	(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl) (methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl- 2,3-dihydrobenzofuran-5- yl)sulfonyl)guanidino)pentanoic acid[4]
Predicted Boiling Point	817.5 \pm 75.0 °C[4]
Predicted Density	1.34 \pm 0.1 g/cm ³ [4]
Storage Conditions	Store in a tightly sealed container in a dry, ventilated place.[1] Recommended long-term storage is in a freezer at -20°C[4] or refrigerated at 2°C - 8°C.[8]

Structural Components and Functions

The strategic placement of protecting groups and the N-methylation are central to the utility of this compound in peptide synthesis.



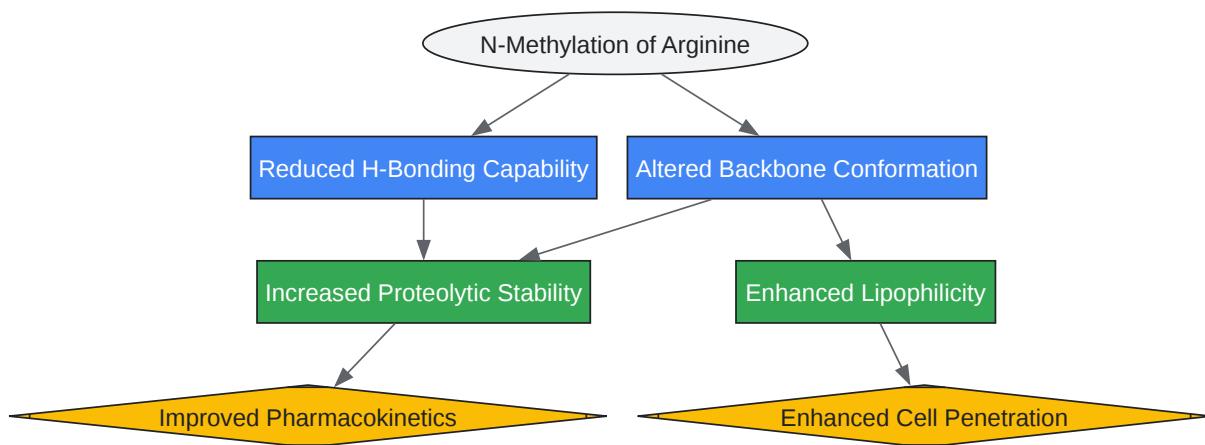
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Functional components of **Fmoc-N-Me-Arg(Pbf)-OH**.

Applications in Research and Drug Development

Fmoc-N-Me-Arg(Pbf)-OH is a valuable building block for synthesizing peptides with modified pharmacological profiles.[\[1\]](#)

- **Drug Development:** It is used to create peptide-based therapeutics, such as enzyme inhibitors and receptor antagonists.[\[1\]](#) A notable application includes the synthesis of tetrapeptide aldehyde inhibitors targeting the dengue virus NS3 protease.[\[3\]\[4\]](#)
- **Enhanced Stability:** The $\text{N}\alpha$ -methylation of the arginine residue increases the stability of the peptide backbone, making it less susceptible to degradation by proteases and thus enhancing its pharmacokinetic properties.[\[1\]](#)
- **Improved Cell Penetration:** $\text{N}\alpha$ -methylation of arginine has been shown to increase the partitioning of peptides into lipid environments, which is predictive of greater cell-penetrating ability.[\[9\]\[10\]](#) This is particularly relevant for developing cell-penetrating peptides (CPPs) used in drug delivery.[\[10\]](#)
- **Research Applications:** This derivative aids in exploring structure-activity relationships (SAR) by allowing researchers to probe the effects of backbone conformation and hydrogen bonding on biological activity.[\[1\]](#)



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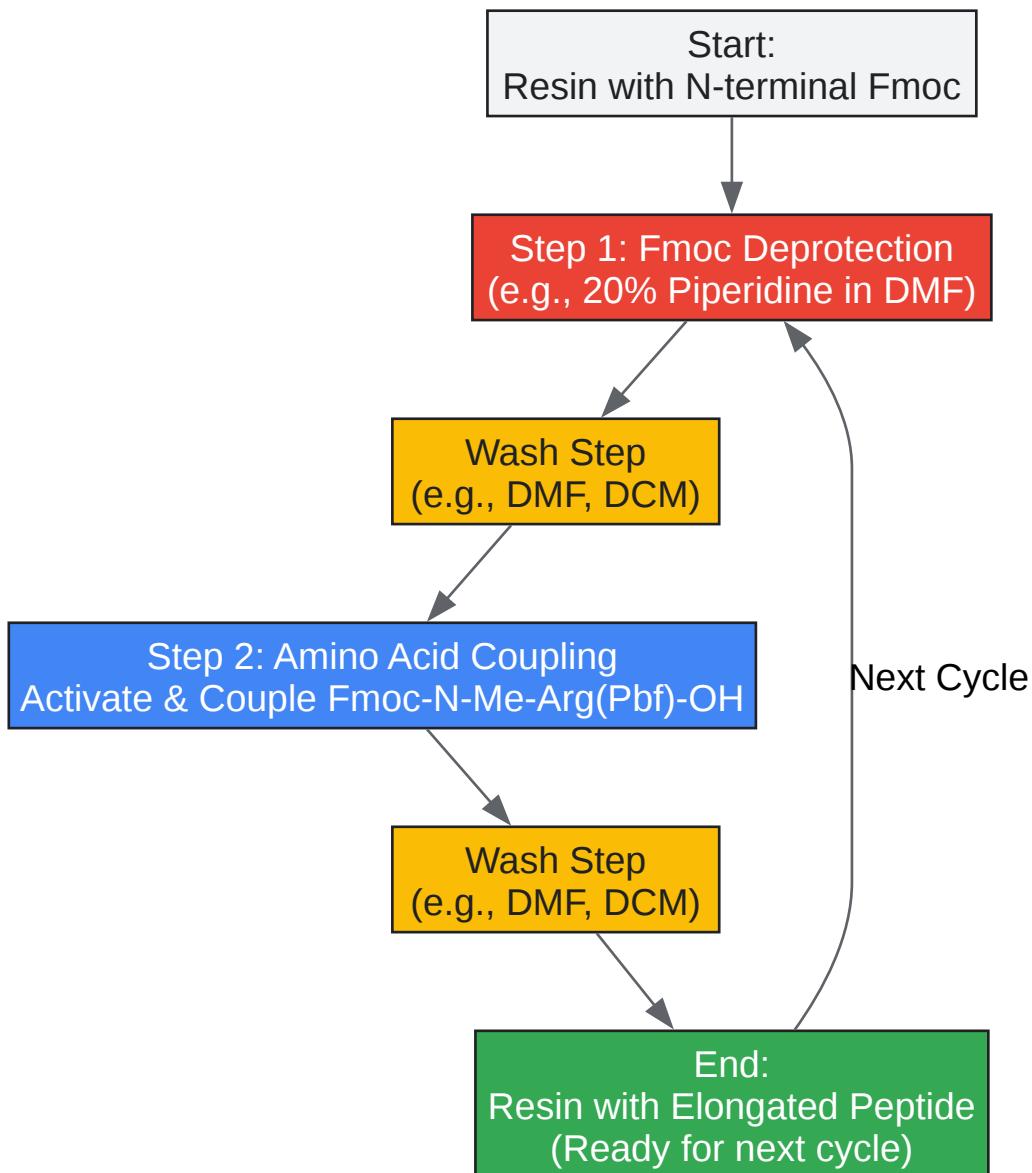
Benefits stemming from N-methylation of arginine.

Experimental Protocols: Use in Fmoc-SPPS

Fmoc-N-Me-Arg(Pbf)-OH is incorporated into a growing peptide chain on a solid support resin through a series of repeated cycles. The steric hindrance from the N-methyl group can make coupling more challenging than for its non-methylated counterpart, sometimes requiring optimized conditions.

General Fmoc-SPPS Cycle Workflow

The following diagram outlines a typical cycle for adding one amino acid residue during Fmoc-SPPS.

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Workflow for a single Fmoc-SPPS coupling cycle.

Detailed Methodologies

1. Fmoc Group Deprotection:

- Reagent: Typically 20-40% piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[2]
- Protocol: The peptide-resin is treated with the deprotection solution for a specified time (e.g., two treatments of 5-10 minutes each). The reaction progress can be monitored by UV

absorbance of the fluorenyl byproduct in the waste stream.

- **Washing:** After deprotection, the resin must be thoroughly washed with DMF to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.

2. Coupling of **Fmoc-N-Me-Arg(Pbf)-OH**:

- **Challenge:** The N-methyl group adds steric bulk, which can slow down the coupling reaction. Therefore, more potent activation methods or longer reaction times may be necessary.
- **Reagents:**
 - **Amino Acid Solution:** Dissolve **Fmoc-N-Me-Arg(Pbf)-OH** (typically 3-5 equivalents over resin loading) in a solvent like DMF.
 - **Coupling/Activating Agents:** Common choices include:
 - **HATU/HBTU/TBTU:** (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues are highly effective. Use slightly less than 1 equivalent relative to the amino acid.
 - **DIC/Oxyma:** N,N'-Diisopropylcarbodiimide with Ethyl (hydroxyimino)cyanoacetate is a cost-effective and efficient alternative that minimizes racemization.[\[11\]](#)
 - **Base:** A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added (typically 2 equivalents relative to the amino acid) to facilitate the reaction.
- **Protocol:**
 - The amino acid is pre-activated by mixing it with the coupling agent and base in DMF for several minutes.
 - This activation mixture is added to the deprotected peptide-resin.
 - The reaction is allowed to proceed for 1-2 hours at room temperature. For difficult couplings, extended times or slightly elevated temperatures (e.g., up to 45°C) may be employed, especially if using viscous solvents like N-butyrylpyrrolidinone (NBP).[\[11\]](#)

- Monitoring: A Kaiser test can be used to check for reaction completion by detecting any remaining free primary amines. Note: The Kaiser test will not work on the N-methylated amine itself after a successful coupling.

3. Final Cleavage and Pbf Deprotection:

- Reagent: A strong acid cocktail is used to cleave the peptide from the resin and remove the Pbf side-chain protecting group simultaneously.
- Typical Cocktail: Trifluoroacetic acid (TFA) is the primary component. Scavengers are added to capture the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like tryptophan. A common mixture is:
 - 95% TFA
 - 2.5% Triisopropylsilane (TIS)
 - 2.5% Water
- Protocol:
 - The dried peptide-resin is treated with the cleavage cocktail.
 - The reaction proceeds for 2-4 hours at room temperature with occasional swirling.
 - The resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether.
 - The crude peptide is then collected by centrifugation, washed with ether, and dried. It can be purified using reverse-phase HPLC.

Safety and Handling

- Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood to prevent inhalation of dust.[\[12\]](#)
- Storage: Keep the container tightly closed and store in a dry place, preferably refrigerated or frozen for long-term stability.[\[1\]](#)[\[4\]](#)[\[8\]](#)

- Potential Hazards: May cause respiratory tract irritation if inhaled. Consult the Safety Data Sheet (SDS) for complete information.[\[12\]](#)

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